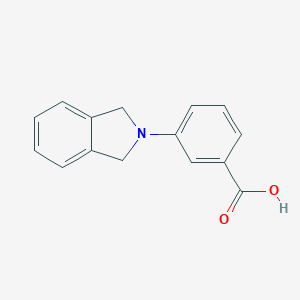

3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-dihydroisoindol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-15(18)11-6-3-7-14(8-11)16-9-12-4-1-2-5-13(12)10-16/h1-8H,9-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNQQNYLEULRRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C3=CC=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30971416 | |

| Record name | 3-(1,3-Dihydro-2H-isoindol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30971416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5604-83-1 | |

| Record name | 3-(1,3-Dihydro-2H-isoindol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30971416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 1,3 Dihydro Isoindol 2 Yl Benzoic Acid and Its Analogues

Established Synthetic Routes to the Core 1,3-Dihydro-isoindole Structure

The 1,3-dihydro-isoindole, also known as isoindoline (B1297411), is the foundational core of the target molecule. Its synthesis has been approached through various classical and contemporary methods. A common strategy involves the reduction of isoindole or its derivatives. For instance, isoindoles can be synthesized and subsequently reduced to the more stable isoindoline structure. nih.govbeilstein-journals.org

One of the most powerful methods for the construction of the isoindole skeleton involves inter- and intramolecular Diels-Alder reactions. nih.gov Another conventional approach is the 1,3-dipolar cycloaddition between an in situ generated azomethine ylide and a suitable dipolarophile, which can be followed by spontaneous oxidation to yield the isoindole ring system. nih.govbeilstein-journals.org

More recent methodologies have focused on transition-metal-catalyzed reactions. For example, rhodium-catalyzed intramolecular condensations of benzyl (B1604629) azides with α-aryldiazoesters have been shown to produce isoindoles in good yields. organic-chemistry.org Another approach involves the palladium-catalyzed cascade C-H transformations for the one-pot conversion of isoindolines to 1-arylisoindoles. organic-chemistry.org The fully reduced isoindoline (2,3-dihydro-1H-isoindole) is a stable precursor and a common starting point for further functionalization. nih.govbeilstein-journals.org

Strategies for the Formation of Benzoic Acid Linkages

Connecting the isoindole core to a benzoic acid group can be achieved through several synthetic strategies, primarily focusing on forming a C-N bond between the nitrogen of the isoindole and the phenyl ring of the benzoic acid.

Coupling Reactions Utilizing Benzoic Acid Derivatives

Transition-metal-catalyzed cross-coupling reactions are a cornerstone for forming the aryl-nitrogen bond. Reactions such as the Buchwald-Hartwig amination can be employed to couple an isoindoline with a halo-substituted benzoic acid ester (e.g., methyl 3-bromobenzoate). The ester group serves as a protected form of the carboxylic acid, which can be hydrolyzed in a subsequent step.

Visible-light-induced photocatalytic reactions are also emerging as a mild and efficient method for coupling benzoic acid derivatives with other molecules, proceeding via a radical pathway. organic-chemistry.org While not directly demonstrated for N-arylation of isoindoles, the principle of activating benzoic acid derivatives under mild conditions is a significant advancement. Cobalt-catalyzed, carboxylate-directed functionalization of arene C-H bonds also presents a potential, albeit more complex, route for linking these two moieties. nih.gov

Functionalization of the Benzoic Acid Ring System

Functionalization of the benzoic acid ring can be performed either before or after its attachment to the isoindole core. For instance, a nitro-substituted benzoic acid can be coupled to the isoindole, followed by reduction of the nitro group to an amine, which can then be further modified. The carboxylate group of benzoic acids can direct the functionalization of C-H bonds, allowing for the introduction of various substituents. nih.govresearchgate.net

In the context of synthesizing related structures like 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid, the synthesis begins with 2-formylbenzoic acid, which undergoes a multi-component reaction with 4-aminobenzoic acid and potassium cyanide to build a complex scaffold. mdpi.com This highlights how a pre-functionalized benzoic acid can be a key building block.

Synthesis of Related Isoindole-Benzoic Acid Derivatives (e.g., 1,3-dioxo-isoindole conjugates)

The synthesis of 1,3-dioxo-isoindole (phthalimide) derivatives linked to benzoic acid is extensively documented, largely due to the pharmacological significance of compounds like thalidomide (B1683933) and its analogues. nih.govmdpi.com The general approach involves the reaction of phthalic anhydride (B1165640) or a substituted derivative with an aminobenzoic acid.

For example, N-(carboxy-phenyl)phthalimides can be synthesized by reacting phthalic anhydride with aminobenzoic acids in a solvent like acetic acid. This method is straightforward and provides good yields. These phthalimide-benzoic acid conjugates are valuable as intermediates for further chemical transformations.

Another common method is the N-acylation of N-arylpiperazines, which can then be used to alkylate phthalimide (B116566), creating a linker between the phthalimide and an aryl group that could be a benzoic acid derivative. mdpi.com The synthesis of isoindoline-1,3-dione derivatives often starts with isobenzofuran-1,3-dione, which is then functionalized with various amines. researchgate.net

| Starting Material | Reagent | Product | Reference |

| Phthalic Anhydride | Aminobenzoic Acid | N-(carboxy-phenyl)phthalimide | nih.gov |

| Isobenzofuran-1,3-dione | Various Amines | Isoindoline-1,3-dione derivatives | researchgate.net |

| Phthalimide | 1-Chloroacetyl-4-aryl-piperazine | N-alkylated phthalimide | mdpi.com |

| 2-Formylbenzoic Acid | 4-Aminobenzoic Acid, KCN | 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid | mdpi.com |

Novel Synthetic Approaches and Methodological Advancements for Isoindole Scaffolds

Recent research has focused on developing more efficient and versatile methods for synthesizing the isoindole core. novapublishers.com Novel methodologies often aim to increase molecular complexity in a single step. For instance, a rhodium-catalyzed cascade reaction has been developed for the synthesis of 1H-isoindole motifs through the trifunctionalization of a nitrile moiety. acs.org

Orthogonal synthesis strategies allow for the selective formation of either isoindole or isoquinoline (B145761) derivatives from the same α-azido carbonyl precursors by modifying the reaction conditions. acs.orgorganic-chemistry.org Isoindoles are formed via an intramolecular azide-alkene cycloaddition. organic-chemistry.org Such methods provide a high degree of control and flexibility in synthesizing complex heterocyclic systems. The development of new synthetic methods for indole-derived scaffolds, including isoindole, is an active area of research, driven by the importance of these structures in medicinal chemistry. novapublishers.comresearchgate.net

Stereoselective Synthesis and Chiral Resolution of Related Analogues

The stereoselective synthesis of isoindole analogues is crucial when the target molecules possess chiral centers and are intended for biological applications. Diastereoselective synthesis of pyrrolo[2,1-a]isoindoles has been achieved through an acid-mediated intramolecular alkyne iminium ion cyclization. researchgate.net Similarly, a highly stereoselective synthesis of di-spirooxindole analogs, which can be considered related structures, has been developed via a [3+2]-dipolar cycloaddition reaction involving azomethine ylides. nih.gov

Chiral resolution is a common technique used to separate enantiomers from a racemic mixture. wikipedia.org This is often accomplished by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or brucine, followed by separation through crystallization. wikipedia.org For isoindolinone derivatives, chiral resolution can be performed on intermediates to obtain optically active final products. google.com Chiral column chromatography is another powerful technique for separating enantiomers. wikipedia.orggoogle.com The development of enantioselective one-pot syntheses of isoindolines represents a significant advancement in accessing chirally pure compounds directly. nih.gov

| Method | Description | Application Example | Reference |

| Diastereoselective Cyclization | Acid-mediated intramolecular cyclization of an oxoisoindolidene with an alkyne. | Synthesis of pyrrolo[2,1-a]isoindoles. | researchgate.net |

| [3+2] Dipolar Cycloaddition | Reaction of azomethine ylides with chalcones. | Synthesis of di-spirooxindole analogs. | nih.gov |

| Chiral Resolution by Diastereomeric Salt Formation | Reaction of a racemic mixture with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. | General method for separating enantiomers. | wikipedia.org |

| Chiral Column Chromatography | Separation of enantiomers using a chiral stationary phase. | Determination of enantiomeric excess for chiral isoindolinones. | google.com |

Green Chemistry Principles in the Synthesis of Isoindole-Benzoic Acid Compounds

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules, such as isoindole-benzoic acid compounds, is a important focus of modern chemical research. The goal is to develop synthetic routes that are not only efficient in terms of yield but also environmentally benign, minimizing waste and energy consumption. Research into the synthesis of the isoindole core and its derivatives has highlighted several strategies that align with the tenets of green chemistry, which could be applicable to the synthesis of 3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid and its analogues. These approaches include the use of greener solvents, the development of catalyst-free reactions, and the implementation of energy-efficient techniques.

One of the key principles of green chemistry is the use of safer solvents or the elimination of solvents altogether. researchgate.net In the context of isoindolinone synthesis, a significant advancement has been the development of procedures that utilize water as the reaction medium. researchgate.netrsc.org For instance, a three-component reaction of a phthalaldehydic acid, a primary amine, and 1H-indole in water has been shown to produce 3-(1H-indol-3-yl)isoindolin-1-one derivatives under catalyst-free conditions. rsc.org This method is advantageous due to its clean nature, one-pot operation, and ease of handling, making it a sustainable process. rsc.org Similarly, another environmentally friendly approach involves a three-component reaction of 2-formyl benzoic acid, ammonia, and 4-hydroxycoumarin (B602359) or indole (B1671886) in water, also without the need for a catalyst. researchgate.net

Another green strategy involves the use of alternative energy sources to drive chemical reactions, such as ultrasonic irradiation. This technique can lead to shorter reaction times, higher yields, and milder reaction conditions. A facile method for preparing 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides and primary amines has been developed using ultrasonic irradiation. nih.gov This approach is noted for its efficiency, high yields, and tolerance of various functional groups. nih.gov

These examples from the literature, while not all directly describing the synthesis of 3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid, provide a strong foundation for how green chemistry principles can be and are being applied to the synthesis of structurally related isoindole and isoindolinone compounds. The adaptation of these methodologies—such as using water as a solvent, employing catalyst-free conditions, utilizing ultrasound energy, and designing one-pot syntheses with recyclable components—offers promising avenues for the sustainable production of 3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid and its analogues.

| Green Chemistry Principle | Synthetic Approach for Isoindole/Isoindolinone Analogues | Key Advantages |

| Use of Safer Solvents | Three-component reaction in water. researchgate.netrsc.org | Environmentally benign, non-toxic, non-flammable, and readily available solvent. researchgate.net |

| Catalysis | Catalyst-free three-component reaction. researchgate.netrsc.org | Avoids the use of potentially toxic and expensive metal catalysts. |

| Energy Efficiency | Ultrasonic-assisted synthesis of 3-hydroxyisoindolin-1-ones. nih.gov | Shorter reaction times, higher yields, and milder reaction conditions. nih.gov |

| Atom Economy / One-Pot Synthesis | One-pot, metal-free synthesis from 2-benzoylbenzoic acid. nih.gov | Reduces waste, simplifies procedures, and saves time and resources. |

| Waste Prevention / Recyclability | Tandem reaction with a recyclable fluorous phosphine (B1218219) catalyst and recyclable solvents. rsc.org | Minimizes resource consumption and waste generation. rsc.org |

Structural and Spectroscopic Characterization of 3 1,3 Dihydro Isoindol 2 Yl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assembly of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid is expected to show distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzoic acid ring and the isoindoline (B1297411) moiety typically resonate in the downfield region (δ 7.0-8.5 ppm). The specific splitting patterns (e.g., singlets, doublets, triplets, multiplets) are dictated by the spin-spin coupling between adjacent protons, revealing their substitution pattern. The methylene (B1212753) protons of the isoindoline ring (CH₂) are expected to appear as singlets in the range of δ 4.0-5.0 ppm. The acidic proton of the carboxylic acid group (-COOH) is typically a broad singlet, and its chemical shift can vary significantly depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For 3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid, the carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield (δ 165-175 ppm). rsc.org The aromatic carbons resonate in the δ 110-150 ppm range. fiu.edu The methylene carbons of the isoindoline ring would be found in the more upfield region of the spectrum. The precise chemical shifts are influenced by the electronic effects of the substituents. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 167.9 |

| Aromatic (Benzoic) | 7.0 - 8.5 (m) | 113.0 - 153.5 |

| Aromatic (Isoindoline) | 7.0 - 7.5 (m) | 120.0 - 140.0 |

| Methylene (-CH₂-) | 4.5 - 5.0 (s) | 50.0 - 60.0 |

Note: These are approximate values based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For 3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid, the IR spectrum would exhibit characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. researchgate.net The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp peak around 1680-1710 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-H bends appear in the fingerprint region. The C-N stretching of the isoindoline amine can be expected around 1250-1350 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like 3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid typically show strong absorption in the UV region (200-400 nm) due to π→π* transitions of the benzene (B151609) rings. mdpi.com The exact position of the absorption maxima (λ_max) and the molar absorptivity are sensitive to the conjugation and substitution pattern of the aromatic systems.

Table 2: Characteristic IR Absorption Frequencies for 3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid (C=O) | C=O Stretch | 1680 - 1710 (strong) |

| Aromatic (C-H) | C-H Stretch | 3000 - 3100 |

| Aromatic (C=C) | C=C Stretch | 1450 - 1600 |

| Amine (C-N) | C-N Stretch | 1250 - 1350 |

| Methylene (-CH₂-) | C-H Stretch | 2850 - 2960 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For 3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid (molar mass 239.27 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 239. nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. mdpi.com The fragmentation pattern upon ionization can reveal key structural features. Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). nist.gov The isoindoline moiety might fragment through cleavage of the C-N bonds, leading to characteristic ions.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions that dictate the crystal packing.

Conformational Analysis through Spectroscopic and Theoretical Methods

This can be investigated using a combination of spectroscopic methods and theoretical calculations. Variable-temperature NMR studies can provide information about the energy barriers to bond rotation. Theoretical methods, such as Density Functional Theory (DFT), are powerful tools for calculating the relative energies of different conformers and predicting the most stable geometries. semanticscholar.org For substituted benzoic acids, the orientation of the carboxylic acid group relative to the benzene ring is a key conformational feature. researchgate.net Similarly, the puckering of the five-membered isoindoline ring and its orientation relative to the benzoic acid moiety are important aspects of the molecule's conformational landscape.

Computational Chemistry and Theoretical Studies of 3 1,3 Dihydro Isoindol 2 Yl Benzoic Acid Analogues

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like the analogues of 3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid to understand their reactivity and electronic properties.

Detailed DFT studies have been conducted on related isoindole structures, such as (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester. semanticscholar.orgmdpi.com These analyses typically involve optimizing the molecular geometry to find the most stable conformation. A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. nih.gov

For the aforementioned analogue, DFT calculations revealed that the HOMO is predominantly located over the substituted aromatic ring, while the LUMO is mainly situated over the indole (B1671886) part of the molecule. nih.gov This distribution indicates the likely sites for electrophilic and nucleophilic attacks, respectively. Such studies provide a theoretical foundation for understanding the molecule's chemical behavior and for designing new derivatives with tailored electronic properties. semanticscholar.orgmdpi.com

Table 1: Representative DFT-Calculated Parameters for an Isoindole Analogue Note: Specific values can vary based on the exact analogue and computational method.

| Parameter | Description | Typical Finding |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized on the electron-rich aromatic ring. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Localized on the electron-deficient indole moiety. |

| HOMO-LUMO Gap (ΔEH-L) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A moderate gap suggests good stability with potential for reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

Molecular Docking Simulations for Ligand-Target Recognition and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict how a ligand, such as a 3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid analogue, might interact with a biological target, typically a protein or enzyme.

In silico docking studies on (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester have explored its potential as an antibacterial agent. semanticscholar.orgnih.gov These simulations targeted essential bacterial enzymes like DNA gyrase and Dihydroorotase from E. coli, and tyrosyl-tRNA synthetase from S. aureus. The results of these simulations are typically scored based on binding energy, with a lower (more negative) value indicating a more favorable binding interaction. The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, studies on similar heterocyclic compounds have shown that binding energies can indicate potent inhibitory activity. mdpi.compreprints.org These predictions help to identify promising drug candidates and provide a rationale for their mechanism of action at the molecular level. semanticscholar.orgnih.gov

Table 2: Example Molecular Docking Results for an Isoindole Analogue Against Bacterial Targets

| Target Protein | Organism | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| DNA Gyrase | E. coli | -8.5 | Asp73, Gly77, Arg76 |

| Dihydroorotase | E. coli | -7.9 | Arg20, His156 |

| Tyrosyl-tRNA synthetase | S. aureus | -9.1 | Tyr34, Asp176, Gly36 |

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the conformational flexibility of the ligand and the stability of its complex with a biological target.

For isoindoline (B1297411) derivatives, MD simulations have been used to validate docking results and assess the stability of the predicted binding modes. semanticscholar.orgnih.gov These simulations, often run for nanoseconds, monitor parameters like the root-mean-square deviation (RMSD) of the ligand and protein atoms. A stable RMSD trajectory suggests that the ligand remains securely bound within the active site. Furthermore, advanced techniques like Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be applied to the MD trajectory to calculate the binding free energy, offering a more accurate estimation of binding affinity than docking scores alone. semanticscholar.org Studies on 2-(isoindolin-2-yl) esters targeting GABA-A receptors have shown that MD simulations can confirm stable and strong binding processes, justifying further experimental evaluation. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline States

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain a deep understanding of how molecules pack in the solid state.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Isoindole Analogue

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | ~40% | Represents interactions between hydrogen atoms on adjacent molecules. |

| O···H / H···O | ~35% | Primarily indicates hydrogen bonding and other close oxygen-hydrogen contacts. |

| C···C | ~10% | Suggests the presence of π-π stacking interactions between aromatic rings. |

| C···H / H···C | ~5% | Represents weaker C-H···π or other van der Waals interactions. |

| Other | ~10% | Includes minor contributions from other atom pairs (e.g., N···H, O···C). |

Absorption, Distribution, Metabolism, Excretion (ADME) Predictions for Pharmacokinetic Insights

For any compound to be a successful drug, it must possess favorable pharmacokinetic properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Predicting these properties early in the drug discovery process is crucial, as poor ADME profiles are a major cause of clinical trial failures.

In silico tools are widely used to predict the ADME properties of compounds like 3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid analogues based on their chemical structure. nih.gov These predictive models can estimate a wide range of parameters, including gastrointestinal absorption, blood-brain barrier (BBB) permeability, interaction with metabolic enzymes like Cytochrome P450 (CYP), and potential for liver toxicity (hepatotoxicity). For example, computational models can predict Caco-2 cell permeability as an indicator of intestinal absorption or assess whether a compound is likely to be an inhibitor of a specific CYP isozyme, which is important for avoiding drug-drug interactions. These pharmacokinetic insights help chemists prioritize which analogues to synthesize and test, focusing efforts on compounds with a higher probability of success in later developmental stages.

Biological and Pharmacological Research Perspectives of Isoindole Benzoic Acid Derivatives

Investigation of General Biological Activities of Isoindole and Benzoic Acid Scaffolds

The isoindole and benzoic acid scaffolds are privileged structures in drug discovery, known to be part of molecules exhibiting a wide array of biological effects. Derivatives incorporating these moieties have been investigated for numerous therapeutic applications.

Benzoic acid derivatives, for instance, have demonstrated significant potential as antiviral agents. One study identified a specific benzoic acid derivative, NC-5, which showed potent activity against influenza A virus, including oseltamivir-resistant strains. nih.gov This highlights the role of the benzoic acid scaffold in the development of novel neuraminidase inhibitors. nih.gov

Similarly, the indole (B1671886) nucleus, a close relative of the isoindole structure, is a frequent component in compounds developed for their anti-inflammatory properties. Acylhydrazone derivatives containing an indole group have been shown to possess significant anti-inflammatory and analgesic capabilities. nih.gov Furthermore, various heterocyclic compounds built upon these core structures have been explored for their antimicrobial and anticancer activities. nih.govmdpi.com Thiohydantoins, for example, which can be derived from amino acids, are noted for a broad spectrum of biological properties including antimicrobial, antiviral, and antitumor effects. researchgate.net The versatility of these scaffolds allows for chemical modifications that can tune their biological profiles, making them attractive starting points for the design of new therapeutic agents.

Mechanistic Studies of Molecular Interactions with Biological Targets

Understanding how chemical compounds interact with biological systems at a molecular level is crucial for drug development. Research into isoindole and benzoic acid derivatives has provided insights into their mechanisms of action, including enzyme inhibition, receptor modulation, and interference with key pathways in various diseases.

Enzyme inhibition is a common mechanism of action for many therapeutic drugs. Derivatives containing scaffolds related to 3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid have been found to inhibit several key enzymes.

Neuraminidase Inhibition: A series of synthesized benzoic acid derivatives were evaluated for antiviral activity, leading to the discovery of NC-5. This compound was found to inhibit the neuraminidase (NA) activity of the influenza A virus, which is critical for the release of new viral particles from infected cells. It was effective against both standard and oseltamivir-resistant H1N1 strains. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition: New indole-based 1,3,4-oxadiazoles were designed as potential anticancer agents targeting EGFR and cyclooxygenase-2 (COX-2). One compound in this class, 2e, demonstrated significant EGFR inhibition with an IC50 value of 2.80 µM, while showing no significant effect on COX-2. mdpi.com This suggests a COX-independent anticancer mechanism.

Carbonic Anhydrase (CA) Inhibition: Novel series of 1,3,5-triazinyl benzenesulfonamides were synthesized as potential anticancer agents targeting the tumor-associated human carbonic anhydrase IX (hCA IX). Several of these compounds showed potent and selective inhibition of hCA IX over other isoforms. nih.gov

Table 1: Enzyme Inhibition by Isoindole and Benzoic Acid Derivatives| Compound/Derivative Class | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| Benzoic Acid Derivative (NC-5) | Influenza Neuraminidase (NA) | Inhibited oseltamivir-resistant H1N1-H275Y with an EC50 of 32.8 µM. | nih.gov |

| Indole-based 1,3,4-Oxadiazole (2e) | Epidermal Growth Factor Receptor (EGFR) | Showed significant EGFR inhibition with an IC50 value of 2.80 µM. | mdpi.com |

| 1,3,5-Triazinyl Benzenesulfonamides | Carbonic Anhydrase IX (hCA IX) | Demonstrated potent and selective inhibition of the tumor-associated hCA IX. | nih.gov |

The ability to modulate cellular receptors is another key pharmacological property. Derivatives containing the benzoic acid moiety have been shown to interact with nuclear receptors, influencing gene transcription and cellular processes.

Retinoic Acid Receptor (RAR) Modulation: A series of arotinoids, which are synthetic retinoids, containing a (3-halo)benzoic acid component were synthesized and evaluated as RAR modulators. These compounds were designed to interact with RARs, which are nuclear receptors that control gene programs involved in diverse biological effects. nih.gov

Thyroid Hormone Receptor (TR) Modulation: Studies have examined the effects of various chemicals on TR-mediated gene expression. While not a direct study of isoindole-benzoic acid derivatives, this research shows how external compounds can augment or suppress the activity of nuclear receptors that control gene expression. nih.gov

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation: A 2-thioxo-4-thiazolidinone derivative containing an indole and a propionic acid moiety was identified as a potential PPARγ modulator. mdpi.com PPARγ is a nuclear receptor crucial in the pathogenesis of allergy, cancer, and cardiovascular diseases. mdpi.com

Table 2: Receptor Modulation by Related Derivatives| Compound/Derivative Class | Target Receptor | Biological Context | Reference |

|---|---|---|---|

| (Naphthalen-2-yl)-based Arotinoids | Retinoic Acid Receptors (RARs) | Control of cellular transcriptional machinery. | nih.gov |

| 2-Thioxo-4-thiazolidinone Derivative | PPARγ | Potential role in allergy, cancer, and cardiovascular diseases. | mdpi.com |

Chronic inflammation is a key factor in many diseases. Compounds featuring indole and benzoic acid scaffolds have been the subject of preclinical research to elucidate their anti-inflammatory mechanisms.

One study investigated an N-acylhydrazone derivative with an indole moiety, JR19, for its anti-inflammatory potential. nih.gov In a carrageenan-induced peritonitis model, the compound reduced leukocyte migration. Further investigation suggested the involvement of the nitric oxide (NO) pathway. The anti-inflammatory effect was reversed in mice pretreated with L-NAME (an iNOS blocker) or methylene (B1212753) blue (an sGC blocker), indicating that the compound's mechanism involves the iNOS and sGC enzymes. nih.gov The study also showed that the compound significantly decreased the levels of pro-inflammatory cytokines such as IL-6, TNF-α, IL-17, and IFN-γ. nih.gov

In a different context, isosorbide (B1672297) fatty acid diesters, derived from plant oils, have demonstrated anti-inflammatory mechanisms in skin models relevant to atopic dermatitis. mdpi.com These compounds were shown to down-regulate inflammatory and neurogenic pruritus mediators in cytokine-stimulated cells. mdpi.com

Table 3: Preclinical Anti-inflammatory Findings| Compound/Derivative | Model | Key Mechanistic Finding | Reference |

|---|---|---|---|

| Indole Derivative (JR19) | Carrageenan-induced peritonitis | Reduced leukocyte migration via the sGC-NO pathway and decreased pro-inflammatory cytokine levels. | nih.gov |

| Isosorbide di-(linoleate/oleate) (IDL) and Isosorbide dicaprylate (IDC) | Cytokine-induced skin models | Synergistic down-regulation of inflammatory (IL1B) and neurogenic pruritus (TRPA1) mediators. | mdpi.com |

The rise of antimicrobial resistance has spurred the search for new agents. Heterocyclic compounds, including those with indole and benzoic acid substructures, have been a fertile ground for this research.

A study on 1,3-thiazolidin-4-ones, which are structurally related to some antimicrobial drugs, evaluated a series of derivatives for antifungal and antibacterial properties. researchgate.net While no significant antibacterial activity against Staphylococcus aureus or Escherichia coli was observed, some compounds showed good antifungal activity against Rhodotorula and Candida albicans. researchgate.net

Another study focused on 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives. All synthesized compounds exhibited better antibacterial potency than ampicillin (B1664943) against the tested bacteria. nih.gov Two compounds containing a benzoic acid moiety, 5g and 5h, were identified as lead compounds for further development of more potent antibacterial and antifungal agents. nih.gov These compounds also demonstrated a significantly higher degree of antifungal activity compared to reference drugs like bifonazole (B1667052) and ketoconazole. nih.gov

Table 4: Antimicrobial and Antifungal Activity of Related Derivatives| Compound Class | Organism | Activity Metric (MIC) | Reference |

|---|---|---|---|

| 2-(aryl)-3-(benzo[d] chemdict.comchemicalbook.comdioxol-5-yl)thiazolidin-4-ones | Candida albicans | MIC50 of 100 µg/ml for compound 1b. | researchgate.net |

| 5-Indolylmethylen-4-oxo-2-thioxothiazolidines | Various bacteria | Higher potency than ampicillin. | nih.gov |

| 5-Indolylmethylen-4-oxo-2-thioxothiazolidines | Various fungi | 6 to 52-fold higher activity than bifonazole and ketoconazole. | nih.gov |

The development of novel anticancer agents is a primary focus of medicinal chemistry. Derivatives containing isoindole and related heterocyclic systems have been evaluated for their potential to inhibit cancer cell growth.

1,3-Thiazole Derivatives: A series of polyfunctional substituted 1,3-thiazoles were screened for anticancer activity against 60 human tumor cell lines. Compounds with a piperazine (B1678402) substituent showed the most significant activity, with one compound demonstrating an average GI50 (50% growth inhibition) concentration in the sub-micromolar range (average lg GI50 = -5.87). bioorganica.com.ua This compound significantly decreased the growth of ovarian, leukemia, melanoma, colon, CNS, kidney, and breast cancer cell lines. bioorganica.com.ua

Indole-based 1,3,4-Oxadiazoles: As previously mentioned, these compounds were designed as EGFR inhibitors. The most potent compound, 2e, exhibited significant cytotoxic activity against HCT116 (colorectal), A549 (lung), and A375 (melanoma) cell lines with IC50 values of 6.43 µM, 9.62 µM, and 8.07 µM, respectively. mdpi.com Mechanistic studies showed that it induced apoptosis in HCT116 cells more effectively than the reference drug erlotinib. mdpi.com

1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs: A series of compounds featuring the 1,3-dioxoisoindoline (phthalimide) moiety were synthesized and evaluated for anticancer activity. One analog, 7c, showed notable activity against several cancer cell lines, including those for renal cancer (CAKI-1), melanoma (UACC-62), and breast cancer (MCF7), with growth inhibitions ranging from 78.52% to 83.48% at a 10 µM concentration. mdpi.com

Table 5: Preclinical Anticancer Activity of Related Derivatives| Compound Class | Cancer Cell Line(s) | Activity Metric | Reference |

|---|---|---|---|

| 2-Phenyl-5-(piperazin-1-yl)-4-tosyl-1,3-thiazole | NCI-60 Panel | Average lg GI50 = -5.87 | bioorganica.com.ua |

| Indole-based 1,3,4-Oxadiazole (2e) | HCT116 (Colorectal) | IC50 = 6.43 µM | mdpi.com |

| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c) | MCF7 (Breast) | 83.48% Growth Inhibition at 10 µM | mdpi.com |

Antiviral Activities, Including Anti-HIV Mechanistic Insights

Derivatives of benzoic acid have been a focal point in the quest for novel antiviral agents, demonstrating activity against a range of viruses, including influenza and Human Immunodeficiency Virus (HIV). Research has elucidated specific mechanisms through which these compounds exert their effects.

One area of investigation has been influenza A virus. A particular diethyl triazole benzoic acid derivative, identified as NC-5, has shown potent anti-influenza activity both in vitro and in vivo. nih.govnih.gov This compound effectively inhibits influenza A viruses, including the oseltamivir-resistant H1N1-H275Y strain, in a dose-dependent manner. nih.govnih.gov Mechanistically, NC-5 is understood to inhibit the neuraminidase (NA) activity of the virus and suppress the expression of NP and M1 proteins during the later stages of viral biosynthesis, which likely interferes with virus release from host cells. nih.gov The compound's effectiveness against resistant strains highlights its potential as a promising candidate for treating influenza infections. nih.gov

In the context of anti-HIV research, benzoic acid derivatives have been developed to disrupt essential viral processes. A notable example is a derivative known as D77, which functions as a novel anti-HIV-1 inhibitor. nih.gov Its mechanism targets the crucial interaction between the HIV-1 integrase (IN) and the cellular cofactor Lens epithelium-derived growth factor (LEDGF/p75). nih.gov This interaction is vital for the integration of viral DNA into the host chromosome, an essential step in the HIV-1 life cycle. nih.gov By potently inhibiting the IN-LEDGF/p75 interaction, D77 affects the nuclear distribution of HIV-1 IN, thereby exhibiting its antiretroviral activity. nih.gov This discovery has provided valuable structural information for the further development of small-molecule anti-HIV agents that target this specific protein-protein interaction. nih.gov

Further research into other structural classes, such as 4-[4-arylpyridin-1(4H)-yl]benzoic acid derivatives, has also yielded compounds with moderate to good inhibitory activity against HIV-1 growth. nih.gov Molecular docking studies suggest that these compounds may bind to the gp41 protein, a critical component of the viral fusion machinery, through electrostatic and hydrophobic interactions, as well as hydrogen bonds. nih.gov

Table 1: Antiviral Activity of Selected Benzoic Acid Derivatives

| Compound | Virus Target | In Vitro Activity (EC₅₀) | Mechanism of Action |

|---|---|---|---|

| NC-5 | Influenza A (H1N1) | 33.6 μM nih.govnih.gov | Neuraminidase (NA) inhibition; Suppression of NP and M1 protein expression nih.gov |

| NC-5 | Oseltamivir-resistant Influenza A (H1N1-H275Y) | 32.8 μM nih.govnih.gov | Neuraminidase (NA) inhibition; Suppression of NP and M1 protein expression nih.gov |

| D77 | HIV-1 | Not specified | Inhibition of HIV-1 integrase (IN) interaction with LEDGF/p75 nih.gov |

| **Compound 1c*** | HIV-1 | 84.00% inhibition at 100 μM nih.gov | Putative binding to gp41 fusion protein nih.gov |

***4-[4-(4-chlorophenyl)pyridin-1(4H)-yl]benzoic acid**

Exploration of Neuropharmacological Targets (e.g., antipsychotic, anxiolytic, anticonvulsant properties)

The structural scaffolds of isoindole and benzoic acid are being explored for their potential to interact with various neuropharmacological targets, leading to the investigation of their antipsychotic, anxiolytic, and anticonvulsant properties.

In the realm of anxiolytic activity, certain complex derivatives have demonstrated effects in preclinical models. For instance, a chiral tetrahydrocarbazole derivative showed promising results in reducing anxiety-like behavior in mice. mdpi.com Further investigation into a related indolothioquinolizine derivative suggested that its anxiolytic-like effects may be mediated through the serotonergic system. mdpi.com The use of a 5-HT₂A receptor antagonist, ketanserin, was shown to abolish the anxiolytic effect of the compound, pointing to the involvement of this specific serotonin (B10506) receptor subtype. mdpi.com

The potential for anticonvulsant activity has also been a significant area of research. A notable compound, 3-sulfamoylmethyl-1,2-benzisoxazole (AD-810), has demonstrated a pharmacological profile similar to established antiepileptic drugs like diphenylhydantoin and carbamazepine. researchgate.net In animal models, AD-810 was effective at suppressing maximal seizures induced by both electrical and chemical means. researchgate.net It exhibited potent activity against maximal electroshock seizures in rats, rabbits, and dogs. researchgate.net Furthermore, studies indicated that AD-810 has a rapid onset and a longer duration of anticonvulsant activity compared to reference drugs, and no tolerance to its action developed with repeated treatment. researchgate.net

Table 2: Neuropharmacological Activity of Related Derivatives

| Compound/Derivative Class | Target Activity | Key Findings | Putative Mechanism |

|---|---|---|---|

| Indolothioquinolizine derivative | Anxiolytic | Showed anxiolytic-like activity in in vivo models. mdpi.com | Effect abolished by 5-HT₂A receptor antagonist, suggesting involvement of the serotonergic system. mdpi.com |

| 3-sulfamoylmethyl-1,2-benzisoxazole (AD-810) | Anticonvulsant | Suppressed electrically and chemically induced maximal seizures in animals. researchgate.net | Profile similar to diphenylhydantoin or carbamazepine. researchgate.net |

In Vitro and In Vivo Preclinical Pharmacological Evaluations (Excluding Human Trials)

Preclinical evaluations of isoindole-benzoic acid derivatives and related structures are crucial for determining their potential therapeutic applications. These studies, conducted using in vitro cell-based assays and in vivo animal models, provide essential data on bioactivity and mechanisms of action.

In Vitro Evaluations: In vitro studies are fundamental for initial screening and mechanistic insights. For example, the anti-influenza compound NC-5 was evaluated in cell-based assays, which determined its 50% effective concentrations (EC₅₀) against wild-type and oseltamivir-resistant H1N1 strains to be 33.6 μM and 32.8 μΜ, respectively. nih.govnih.gov Cytotoxicity is also a critical parameter assessed in vitro; for NC-5, the 50% cytotoxic concentration (CC₅₀) was found to be greater than 640 μM, indicating a favorable selectivity index. nih.gov

In the context of oncology research, N-benzylisoindole-1,3-dione derivatives were assessed for their antiproliferative effects against various cancer cell lines using the MTT assay. nih.gov These studies determined the IC₅₀ values, with one derivative showing an IC₅₀ of 114.25 μM against A549 human lung carcinoma cells after 48 hours of incubation. nih.gov Similarly, certain indole derivatives containing a benzoic acid group have been evaluated as potential inhibitors of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in castration-resistant prostate cancer. nih.gov In enzymatic assays, a lead compound exhibited potent inhibition of AKR1C3 with an IC₅₀ value of 0.26 μM and inhibited the proliferation of 22Rv1 cancer cells with an IC₅₀ of 6.37 μM. nih.gov

In Vivo Evaluations: Following promising in vitro results, compounds are often advanced to in vivo models to assess their efficacy and activity within a whole biological system. The anti-influenza agent NC-5, when administered orally to mice infected with H1N1 and H1N1-H275Y, conferred significant protection. nih.gov It led to 80% and 60% survival rates, respectively, at a dose of 100 mg/kg/day, while also reducing body weight loss and alleviating virus-induced lung injury. nih.gov

For anticancer research, N-benzylisoindole-1,3-dione derivatives were evaluated in a xenograft mouse model. nih.gov Nude mice were implanted with A549-luc lung cancer cells to induce tumor growth, allowing for the in vivo assessment of the compounds' therapeutic potential against adenocarcinoma. nih.gov These preclinical animal studies are essential for bridging the gap between initial laboratory discoveries and potential clinical applications.

Table 3: Summary of Preclinical Pharmacological Evaluations

| Compound/Derivative | Evaluation Type | Model/Assay | Key Results |

|---|---|---|---|

| NC-5 | In Vitro | Cell-based antiviral assay (H1N1) | EC₅₀: 33.6 μM nih.govnih.gov |

| NC-5 | In Vitro | Cell-based antiviral assay (H1N1-H275Y) | EC₅₀: 32.8 μM nih.govnih.gov |

| NC-5 | In Vitro | Cytotoxicity assay | CC₅₀: >640 μM nih.gov |

| NC-5 | In Vivo | Influenza-infected mouse model | 80% survival (H1N1), 60% survival (H1N1-H275Y) at 100 mg/kg/day nih.gov |

| N-benzylisoindole-1,3-dione derivative | In Vitro | MTT assay (A549 cells) | IC₅₀: 114.25 μM nih.gov |

| N-benzylisoindole-1,3-dione derivative | In Vivo | Xenograft mouse model (A549-luc) | Evaluated for in vivo therapy against adenocarcinoma. nih.gov |

| Indole-benzoic acid derivative (3e) | In Vitro | AKR1C3 enzymatic assay | IC₅₀: 0.26 μM nih.gov |

| Indole-benzoic acid derivative (3e) | In Vitro | Cell proliferation assay (22Rv1 cells) | IC₅₀: 6.37 μM nih.gov |

Structure Activity Relationship Sar Investigations and Rational Molecular Design

Identification of Essential Pharmacophoric Elements within the Isoindole-Benzoic Acid Scaffold

A pharmacophore model for a class of compounds outlines the essential molecular features responsible for their biological activity. For derivatives based on the isoindole-benzoic acid scaffold, the key pharmacophoric elements can be dissected into the contributions from the isoindoline (B1297411) ring, the benzoic acid group, and their spatial arrangement.

The Benzoic Acid Moiety: The carboxylic acid group is a classic pharmacophoric feature, primarily acting as a hydrogen bond donor and acceptor. In its deprotonated carboxylate form, it can form strong ionic interactions (salt bridges) with positively charged residues like arginine or lysine (B10760008) in a binding site. The acidity (pKa) of the benzoic acid is a critical determinant of its ionization state at physiological pH and can be modulated by substituents on the aromatic ring. openstax.org The position of the carboxyl group on the phenyl ring is also crucial; moving it from the meta (3-position) to the ortho or para positions would alter the vector and distance of these key interactions, significantly impacting binding affinity.

The Phenyl Linker and Rotational Freedom: The N-phenyl group connecting the isoindoline nitrogen to the carboxylic acid is not merely a spacer. It dictates the relative orientation of the two key pharmacophoric ends. The degree of rotational freedom around the N-C bond influences the conformational landscape available to the molecule, which in turn affects its ability to adopt the optimal binding pose within a receptor.

Based on these elements, a general pharmacophore model for this scaffold would include:

A hydrophobic/aromatic region corresponding to the fused benzene (B151609) ring of the isoindoline.

A hydrogen bond acceptor/donor feature at the isoindoline nitrogen.

An anionic/hydrogen-bonding center at the carboxylic acid group.

A defined spatial distance and orientation between the isoindoline ring and the carboxylate, governed by the central phenyl linker.

Rational Design and Synthesis of Novel Analogues for Enhanced Activity and Selectivity

Rational drug design leverages the understanding of SAR and target structure to create new molecules with improved properties. For the isoindole-benzoic acid scaffold, this involves the strategic modification of the core structure and the synthesis of novel analogues.

The design process often begins by modeling the interactions of the parent scaffold with a target enzyme or receptor. For example, in designing novel acetylcholinesterase inhibitors, isoindoline-1,3-dione derivatives were conceived as analogues of the drug Donepezil, aiming to mimic its binding interactions. nih.gov Modifications can include altering linker lengths, introducing new functional groups, or replacing parts of the scaffold with bioisosteres to enhance binding affinity, improve selectivity, or optimize pharmacokinetic properties. mdpi.com

A variety of synthetic routes have been developed to access isoindole and isoindoline derivatives, enabling the creation of diverse chemical libraries for screening. wisdomlib.org

One-Pot Syntheses: Efficient synthetic methodologies are crucial for generating analogues. For instance, novel isoindolinone derivatives have been synthesized in a one-pot reaction from 2-benzoylbenzoic acid precursors under mild, metal-free conditions, providing a sustainable route to new compounds. nih.gov

Cyclization Strategies: Intramolecular cyclization is a common strategy. α-Azido carbonyl compounds that have a 2-alkenylaryl moiety can be used as precursors to form isoindole derivatives through an intramolecular azide-alkene cycloaddition. organic-chemistry.org This method allows for the construction of the core heterocyclic system with various substituents.

Building from Phthalic Anhydride (B1165640): A classical and versatile approach involves the reaction of phthalic anhydride with primary amines to yield N-substituted phthalimides (isoindoline-1,3-diones). mdpi.com This straightforward method allows for the introduction of a wide variety of substituents on the isoindole nitrogen, making it a powerful tool for exploring SAR.

These synthetic strategies provide the chemical tools necessary to systematically modify the 3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid scaffold, generating novel analogues for biological evaluation and the refinement of SAR models.

Influence of Substituent Variations on Biological Activity and Receptor Binding

The systematic variation of substituents on the isoindole-benzoic acid scaffold is a cornerstone of SAR studies. Modifications can be made to the isoindoline ring system or the benzoic acid moiety, with each change potentially affecting the compound's electronic, steric, and lipophilic properties, and consequently its biological activity.

Substituents on the Isoindoline Ring: Adding substituents to the fused benzene ring of the isoindoline moiety can significantly modulate activity. For instance, halogenation has been shown to increase the antimicrobial and anticancer activities of some isoindole-1,3-dione derivatives. researchgate.net In one study, tetra-brominated derivatives were found to be more effective than tetra-chlorinated ones, suggesting that the nature and lipophilicity of the halogen are important. researchgate.net However, in other contexts, such as cycloaddition reactivity, fluorine substitution on the isoindole ring was found to have only a marginal effect. mdpi.com This highlights that the impact of a substituent is highly dependent on the specific biological target and the nature of the interaction.

Substituents on the Benzoic Acid Ring: The electronic nature of substituents on the benzoic acid ring has a predictable and profound effect on the acidity of the carboxylic acid group, which is often critical for receptor binding. openstax.orglibretexts.org Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the pKa of the carboxyl group, influencing its ionization state and ability to form ionic bonds.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) are deactivating and pull electron density from the aromatic ring. This stabilizes the negative charge of the conjugate base (carboxylate anion), thereby increasing the acidity of the carboxylic acid (lowering its pKa). openstax.orglibretexts.org A more acidic compound will be more extensively ionized at physiological pH, which can lead to stronger ionic interactions with a receptor.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or amino (-NH₂) are activating and donate electron density to the ring. This destabilizes the carboxylate anion, making the carboxylic acid less acidic (raising its pKa). openstax.org

The Ortho-Effect: A unique phenomenon is observed with ortho-substituents. Almost any group placed in the position ortho to the carboxylic acid will increase its acidity, regardless of its electronic nature. This is thought to be a combination of steric and electronic factors, where the substituent forces the carboxyl group out of the plane of the benzene ring, disrupting resonance and influencing acidity. libretexts.org

The following table summarizes the general effects of substituents on the pKa of benzoic acid, a key factor in receptor binding.

| Substituent (at para-position) | Electronic Effect | Effect on Benzoic Acid pKa | Impact on Carboxylate Anion |

|---|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | Decreases (more acidic) | Stabilizes |

| -CN | Electron-Withdrawing | Decreases (more acidic) | Stabilizes |

| -Cl | Electron-Withdrawing (Inductive) | Decreases (more acidic) | Stabilizes |

| -H | Neutral (Reference) | 4.20 | Reference |

| -CH₃ | Weakly Electron-Donating | Increases (less acidic) | Destabilizes |

| -OCH₃ | Electron-Donating (Resonance) | Increases (less acidic) | Destabilizes |

Stereochemical Effects on Biological Activity of Isoindole-Benzoic Acid Derivatives

Stereochemistry plays a pivotal role in pharmacology, as biological systems are inherently chiral. mdpi.com While the parent 3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid is achiral, the introduction of one or more stereocenters into its derivatives can lead to stereoisomers (enantiomers or diastereomers) with markedly different biological activities, potencies, and metabolic profiles.

Chirality can be introduced into the scaffold in several ways:

Substitution on the Dihydro-pyrrole Ring: Introducing a substituent at the C1 or C3 position of the isoindoline ring creates a chiral center. Many biologically active isoindolinones, for example, are chiral at the C3 position. researchgate.net

Chiral Substituents: Attaching a chiral side chain to any part of the scaffold will result in diastereomers.

The differential activity of stereoisomers arises because the three-dimensional arrangement of atoms is critical for precise interaction with a chiral biological target. One enantiomer may fit perfectly into a binding site, while its mirror image may fit poorly or not at all.

Studies on chiral compounds structurally related to the isoindole scaffold have demonstrated the profound impact of stereochemistry.

In a study of nature-inspired antimalarial compounds, only the isomers with a specific stereochemistry, (5S, αS), displayed significant antiplasmodial activity. mdpi.com The other stereoisomers were significantly less potent or inactive, suggesting that a stereoselective uptake mechanism or a specific binding orientation with the target was responsible for the observed activity. mdpi.com

The enantioselective synthesis of chiral isoindolinones is an active area of research, recognizing that access to enantiomerically pure compounds is essential for pharmacological evaluation. rsc.org The stereochemical outcome of such reactions can be influenced by steric hindrance around the reactive centers. rsc.org

These findings underscore a critical principle: if a derivative of 3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid is to be developed that contains a stereocenter, the separation and individual biological evaluation of its stereoisomers is essential. The biological activity will likely reside primarily or exclusively in one isomer.

Advanced Material and Interdisciplinary Applications of Isoindole Benzoic Acid Derivatives

Potential in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

The inherent fluorescent properties of the isoindole nucleus make its derivatives promising candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic materials. nih.govorganic-chemistry.org Isoindoles are noted for their fluorescence, a key characteristic for emissive layers in OLEDs. organic-chemistry.org Research into related compounds has demonstrated the viability of the isoindole scaffold in developing materials for next-generation displays and lighting.

A new class of heterocycles, isoindole fused imidazoles with phenolic subunits, has been synthesized and shown to exhibit high fluorescent properties, with quantum yields (ΦF) up to 0.93 in aprotic solvents. nih.gov These compounds display green fluorescence in weakly acidic conditions, demonstrating the tunability of their optical properties. nih.gov

Furthermore, metal complexes incorporating indolizino[3,4,5-ab]isoindoles have been shown to be highly luminescent, with quantum efficiencies reaching as high as 61%. rsc.org OLEDs fabricated with these materials have achieved impressive brightness, with one iridium-based complex, Ir(pin)3, emitting a vibrant green light and reaching a brightness of 1.4 × 10⁴ cd/m². rsc.org The delocalized π-electrons within the isoindole structure are a key factor in their suitability for nonlinear optical (NLO) materials, which have applications in telecommunications and high-density data storage. acgpubs.org

Table 1: Photophysical Properties of Selected Isoindole Derivatives for Optoelectronic Applications

| Compound Class | Emission Color | Quantum Yield (ΦF) | Brightness (cd/m²) | Reference |

| Isoindole Fused Imidazoles | Green | Up to 0.93 | Not Reported | nih.gov |

| Ir(pin)₃ | Green | Up to 0.61 | 1.4 × 10⁴ | rsc.org |

| Indolizino[3,4,5-ab]isoindole Derivatives | Blue | Up to 0.90 | 10⁴ | scilit.com |

Agronomical Applications, including Pesticidal and Fungicidal Research

Derivatives of isoindoline (B1297411), the reduced form of isoindole, have shown significant potential in agronomical applications as both herbicides and fungicides. The structural framework of isoindoline is being explored for the development of new crop protection agents.

In the realm of weed control, a series of isoindoline-1,3-dione substituted benzoxazinone (B8607429) derivatives have been synthesized and tested for herbicidal activity. nih.gov Several of these compounds demonstrated significant pre- and post-emergence control of dicotyledonous weeds, with some exhibiting greater than 80% control at an application rate of 75 grams of active ingredient per hectare. nih.gov These compounds are believed to act as protox inhibitor herbicides, inducing symptoms such as leaf cupping, crinkling, bronzing, and necrosis in susceptible plants. nih.gov

In fungicidal research, novel isoindoline-2-yl putrescines have been synthesized and evaluated for their ability to control plant fungal diseases. nih.gov One particular derivative, ISP3, showed remarkable in vivo efficacy in controlling Botrytis cinerea, with curative and protective activities of 91.9% and 92.6%, respectively, at a concentration of 100 μg/mL. nih.gov The proposed mechanism of action for these compounds involves the activation of autophagy in the fungal cells, leading to the formation of numerous autophagosomes and ultimately inhibiting fungal growth. nih.gov Additionally, isoindolinone derivatives have been investigated, with some showing promise as novel pesticide leads with good fungicidal activity. rsc.org

Table 2: Agronomical Activity of Selected Isoindoline Derivatives

| Compound Class | Application | Target Organism(s) | Efficacy | Reference |

| Isoindoline-1,3-dione Benzoxazinones | Herbicide | Dicotyledonous weeds | >80% control at 75 g a.i./ha | nih.gov |

| Isoindoline-2-yl Putrescines (ISP3) | Fungicide | Botrytis cinerea | 91.9% curative, 92.6% protective activity | nih.gov |

| Isoindolinones | Fungicide | Plant pathogenic fungi | Good fungicidal activity | rsc.org |

Applications in Analytical Chemistry and Chemical Sensors

The unique chemical and photophysical properties of isoindole and benzoic acid derivatives have led to their use in the development of sensitive and selective analytical methods and chemical sensors. The reaction of primary amines with o-phthalaldehyde (B127526) and a thiol to form highly fluorescent isoindole derivatives is a well-established method for the quantitative analysis of amino acids. nih.gov This reaction's high sensitivity allows for the detection of minute quantities of amines. nih.gov

Building on this inherent fluorescence, researchers have designed more complex isoindole-based chemosensors. For instance, a fused isoindole-imidazole Schiff base has been developed as a "turn-on" fluorescent sensor for zinc ions (Zn²⁺). nih.gov This sensor exhibits a 19-fold increase in fluorescence intensity upon binding with Zn²⁺, with a low detection limit of 0.073 μM. nih.gov Similarly, isoindoline-based receptors have been synthesized for the colorimetric and fluorescent detection of fluoride (B91410) (F⁻) and copper (Cu²⁺) ions. scilit.com

On the other side of the molecule, benzoic acid and its derivatives are also targets for sensor development. A biosensor has been engineered for the detection of various benzoic acid derivatives, which could be used to monitor their production in biotechnological applications. frontiersin.orgnih.gov Furthermore, a terahertz metasurface sensor has been designed for the highly sensitive detection of benzoic acid as a food additive, demonstrating a sensitivity of approximately 0.247 THz per Refractive Index Unit (RIU). mdpi.com

Table 3: Sensing Applications of Isoindole and Benzoic Acid Derivatives

| Sensor Type | Analyte | Detection Principle | Limit of Detection | Reference |

| Fused Isoindole-Imidazole | Zn²⁺ | "Turn-on" Fluorescence | 0.073 μM | nih.gov |

| Isoindoline-based Receptor | F⁻, Cu²⁺ | Colorimetric/Fluorescence | Not Reported | scilit.com |

| Biosensor (sBAD) | Benzoic Acid Derivatives | Fluorescence | Not Reported | frontiersin.orgnih.gov |

| Terahertz Metasurface Sensor | Benzoic Acid | Frequency Shift | Not Reported | mdpi.com |

Future Research Trajectories and Unexplored Avenues for 3 1,3 Dihydro Isoindol 2 Yl Benzoic Acid

Discovery of Novel Biological Targets and Therapeutic Applications

The isoindoline (B1297411) core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. ontosight.ai The benzoic acid group is also a common feature in many biologically active molecules. ontosight.ai Consequently, future research into 3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid is poised to uncover novel biological targets and expand its therapeutic applications.

Initial investigations could focus on screening the compound against a broad panel of biological targets to identify any potential therapeutic activities. Given the known activities of similar isoindoline-containing compounds, promising areas for exploration include:

Oncology : Isoindolinone derivatives have shown potent antiproliferative activities against various cancer cell lines. nih.govjocpr.com Future studies could investigate the efficacy of 3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid and its analogues against a range of cancers. Some isoindoline-1,3-dione derivatives have been investigated for their impact on blood cancer cell lines, suggesting a potential avenue of research. researchgate.net

Inflammation and Immunology : The isoindoline scaffold is a key component of immunomodulatory drugs. mdpi.com Research could explore the potential of 3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid to modulate inflammatory pathways, such as the inhibition of TNF-α production. jocpr.com

Neurodegenerative Diseases : Some isoindoline-1,3-dione derivatives have been explored as potential inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. nih.gov This suggests that 3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid could be a starting point for the development of new treatments for neurodegenerative conditions.

Antimicrobial Activity : Organotin complexes of related (1-Oxo-1H-2,3-dihydroisoindol-2-yl)benzoic acids have demonstrated in vitro antifungal and antibacterial activities. nih.gov This indicates that 3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid and its metal complexes could be explored for their potential as antimicrobial agents.

A comprehensive screening approach, coupled with target identification and validation studies, will be crucial in elucidating the mechanism of action and identifying novel therapeutic niches for this compound.

Development of Highly Efficient and Sustainable Synthetic Methodologies

Future research in this area should focus on:

One-Pot Syntheses : The development of one-pot, multicomponent reactions can significantly streamline the synthesis of isoindoline derivatives, reducing the number of steps and purification requirements. rsc.org

Catalyst-Free and Solvent-Free Conditions : Exploring reactions that can proceed without the need for a catalyst and in the absence of harmful organic solvents would represent a significant step towards a more sustainable synthetic route. rsc.orgresearchgate.net

Use of Greener Solvents : When solvents are necessary, the use of environmentally benign options like water or ethanol (B145695) should be prioritized. rsc.org

Ultrasonic Irradiation : The use of ultrasonic irradiation has been shown to improve reaction rates and yields in the synthesis of isoindolin-1-one (B1195906) derivatives, offering a more energy-efficient alternative to conventional heating. nih.gov

By focusing on these green and sustainable synthetic strategies, researchers can ensure that the future development of 3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid and its derivatives is both economically viable and environmentally responsible.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.govjsr.org These powerful computational tools can accelerate the identification of new drug candidates, predict their biological activities, and optimize their properties. mednexus.org

For 3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid, AI and ML can be leveraged in several key areas:

Target Identification and Validation : AI algorithms can analyze vast biological datasets to identify and validate potential molecular targets for the compound. mednexus.org

Virtual Screening and Lead Identification : ML models can be trained to screen large virtual libraries of molecules to identify derivatives of 3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid with a high probability of biological activity. scielo.br

De Novo Drug Design : Generative AI models can design novel molecules based on the isoindoline scaffold with optimized properties for a specific biological target.

ADME/T Prediction : AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. nih.gov

Synthesis Planning : AI-powered retrosynthesis tools can help chemists devise the most efficient and sustainable synthetic routes to new derivatives.

By embracing these computational approaches, researchers can significantly reduce the time and cost associated with bringing a new drug to market, making the exploration of 3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid a more efficient and data-driven process.

Addressing Challenges in Compound Specificity and Potency Enhancement

A critical aspect of drug development is the optimization of a lead compound to enhance its potency and specificity for its intended biological target. This is essential for maximizing therapeutic efficacy while minimizing off-target effects and potential toxicity. nih.gov

Future research on 3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid should focus on:

Structure-Activity Relationship (SAR) Studies : A systematic investigation of how modifications to the chemical structure of 3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid affect its biological activity is crucial. This involves synthesizing a library of analogues with variations in the substitution patterns on both the benzoic acid and isoindoline rings.

Computational Modeling and Molecular Docking : These in silico techniques can provide valuable insights into how the compound and its derivatives bind to their biological targets. nih.gov This information can guide the rational design of more potent and selective inhibitors.

Pharmacophore Modeling : Identifying the key structural features (pharmacophore) responsible for the biological activity of the compound can aid in the design of new molecules with improved properties.

Fragment-Based Drug Discovery : This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create more potent lead compounds.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid, and what analytical methods validate its purity?

- Synthesis : The compound can be synthesized via condensation reactions between phthalic anhydride derivatives and amines. For example, analogous compounds (e.g., 3-(1,3-Dioxooctahydro-2H-isoindole-2-yl)benzoic acid) are prepared by reacting isoindoline-1,3-diones with benzoic acid derivatives under reflux conditions, achieving yields up to 88% .

- Characterization : Melting point analysis (e.g., 275–282°C), -NMR (δ 12.92 ppm for -COOH), LC-MS (m/z = 274 [M+1]), and elemental analysis (C, H, N within ±0.1% of theoretical values) are critical for validation .

Q. How do reaction conditions influence the regioselectivity of isoindoline derivatives in benzoic acid conjugates?

- Regioselectivity is controlled by steric and electronic factors. For instance, nucleophilic attack on phthalic anhydride derivatives favors the formation of 3-substituted benzoic acids due to the electron-withdrawing effect of the carboxyl group. Solvent polarity and temperature (e.g., reflux in DMF) further optimize substitution patterns .

Q. What are the common functionalization strategies for modifying the isoindoline ring in this compound?

- The isoindoline core can undergo alkylation, acylation, or redox reactions. For example, reduction of the isoindoline ring using LiAlH generates dihydroisoindole derivatives, while oxidation with KMnO introduces ketone groups .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., -NMR shifts) for structurally similar derivatives be resolved?

- Case Study : Discrepancies in -NMR signals (e.g., δ 7.98 ppm for H-2Ph vs. δ 8.42 ppm for H-6Ph in ) arise from anisotropic effects of the isoindoline ring. Computational tools (DFT calculations) and NOESY experiments can distinguish between regioisomers by analyzing spatial interactions .

Q. What methodologies optimize the yield of 3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid in multi-step syntheses?

- Key Parameters :

- Catalysis : Use of Pd/C or Cu(I) catalysts for coupling reactions (e.g., Ullmann coupling) improves efficiency .

- Purification : Gradient HPLC (C18 column, acetonitrile/water mobile phase) resolves byproducts, ensuring >97% purity .

- Scale-Up : Microreactor systems minimize side reactions in gram-scale syntheses .

Q. How do computational models predict the pharmacological activity of this compound?

- In Silico Analysis : Molecular docking (e.g., AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or GABA receptors reveals binding affinities. QSAR models correlate substituent electronegativity (e.g., fluorine at C-4) with anti-inflammatory activity .

Q. What mechanisms explain the biological activity of isoindoline-benzoic acid hybrids in neurological studies?

- The compound’s isoindoline moiety mimics endogenous neurotransmitters (e.g., serotonin), while the benzoic acid group enhances blood-brain barrier permeability. In vitro assays (e.g., SH-SY5Y neuronal cells) show dose-dependent modulation of oxidative stress markers (e.g., ROS reduction by 40% at 10 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.